2-((3,5-Dimethylphenyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide
Description
2-((3,5-Dimethylphenyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide is an acetamide derivative featuring a 3,5-dimethylphenyl group attached via a methylamino linker and a propargylamine (prop-2-yn-1-yl) moiety at the acetamide nitrogen.
Properties
Molecular Formula |
C14H18N2O |
|---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
N-prop-2-ynyl-2-(N,3,5-trimethylanilino)acetamide |
InChI |
InChI=1S/C14H18N2O/c1-5-6-15-14(17)10-16(4)13-8-11(2)7-12(3)9-13/h1,7-9H,6,10H2,2-4H3,(H,15,17) |
InChI Key |
DHNSKCYLJOWXOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C)CC(=O)NCC#C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,5-Dimethylphenyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the amine intermediate: The reaction of 3,5-dimethylbenzyl chloride with methylamine under basic conditions to form 3,5-dimethyl-N-methylbenzylamine.
Acetylation: The intermediate is then acetylated using acetyl chloride to form N-(3,5-dimethyl-N-methylbenzyl)acetamide.
Propargylation: Finally, the acetamide is reacted with propargyl bromide in the presence of a base to yield 2-((3,5-Dimethylphenyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-((3,5-Dimethylphenyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the acetylenic group to an alkene or alkane.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Products may include ketones or carboxylic acids.
Reduction: Products may include alkenes or alkanes.
Substitution: Products may include halogenated or nitrated derivatives.
Scientific Research Applications
2-((3,5-Dimethylphenyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((3,5-Dimethylphenyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetylenic group can participate in click chemistry reactions, forming stable triazole linkages with azides.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous acetamides, emphasizing substituent variations, molecular features, and applications:
Key Structural and Functional Comparisons:
Aromatic Substituents: The 3,5-dimethylphenyl group in the target compound provides steric bulk and lipophilicity, akin to halogenated aryl groups in 19h–k (e.g., 3,5-dibromophenyl) . Such groups enhance membrane permeability and target binding in radiotherapy sensitizers .
Propargyl Group: The propargyl moiety in the target compound and 2-iodo-N-(prop-2-yn-1-yl)acetamide (33) enables alkyne-azide cycloaddition ("click chemistry"), a critical tool in bioconjugation and drug delivery .
Electron-Withdrawing/Donating Groups: Chloro substituents (e.g., in 2-chloro-N-(2,3-dimethylphenyl)-N-(isopropyl)acetamide) increase electrophilicity, enhancing reactivity in pesticide applications . In contrast, the methylamino group in the target compound may act as an electron donor, altering metabolic stability.
Hydrogen-Bonding and Crystallography: The dichloroacetamide in forms infinite chains via N–H⋯O and C–H⋯O interactions, influencing solubility and crystal packing .
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